molecular formula C16H19NO3S B4642079 N-(3,4-dimethoxyphenyl)-5-propyl-3-thiophenecarboxamide

N-(3,4-dimethoxyphenyl)-5-propyl-3-thiophenecarboxamide

Cat. No. B4642079
M. Wt: 305.4 g/mol
InChI Key: BXKWGTWKOOIPND-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-5-propyl-3-thiophenecarboxamide belongs to a broader category of compounds characterized by the presence of a thiophene ring, which is often modified to explore different chemical properties and reactivities. The structural elements, including the thiophene ring and the dimethoxyphenyl group, suggest a focus on understanding its synthesis, molecular structure, and chemical behaviors.

Synthesis Analysis

The synthesis of structurally similar compounds involves various strategies, such as one-pot reductive cyclization and reactions with semicarbazide to form carboxamide derivatives. For instance, one study describes the synthesis of a compound through the reaction of 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide, highlighting methods applicable for synthesizing compounds with complex functional groups (Prabhuswamy et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques like X-ray crystallography, revealing specific crystal systems and hydrogen bond interactions that stabilize the molecule's structure. For example, a related study provided insights into the crystal and molecular structure of a similar compound, stabilized by N-H⋯O and C-H⋯O interactions (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Compounds within this class participate in various chemical reactions, including Suzuki cross-coupling, which has been observed to synthesize carboxamide derivatives with diverse substituents. These reactions facilitate the exploration of electronic and nonlinear optical properties through detailed computational studies, indicating the compound's reactivity and potential applications in materials science (Ahmad et al., 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, provide crucial insights into the compound's behavior under different conditions. Studies on similar compounds have emphasized the importance of crystallography in understanding these aspects, with detailed analysis of unit cell parameters and space groups (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents, stability under various conditions, and interactions with biological molecules, have been explored through synthesis and characterization studies. For instance, research on thiophene-carboxamide analogs has demonstrated antibacterial activity, suggesting the chemical properties' impact on biological systems (Habila J D et al., 2015).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-4-5-13-8-11(10-21-13)16(18)17-12-6-7-14(19-2)15(9-12)20-3/h6-10H,4-5H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKWGTWKOOIPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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